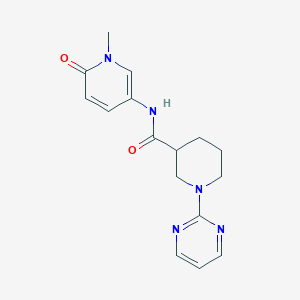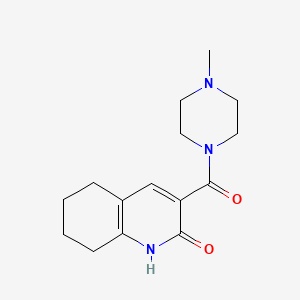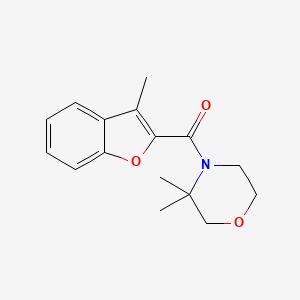![molecular formula C18H22N2O2 B7544798 N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is a chemical compound used in scientific research. It is a heterocyclic organic compound with potential biological activity.
Mecanismo De Acción
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is not fully understood. However, it has been reported to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β) (3). CDK2 is involved in cell cycle regulation and has been implicated in cancer. GSK3β is involved in various cellular processes including glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells (4). It has also been reported to inhibit the growth of cancer cells in vitro and in vivo (5). Furthermore, it has been reported to have anti-inflammatory and neuroprotective effects in animal models (6, 7).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is its potential as a tool compound for studying protein kinase biology. Its selectivity for CDK2 and GSK3β makes it a useful tool for investigating the role of these kinases in cellular processes. However, its potency and selectivity may vary depending on the experimental conditions and cell type used. Therefore, caution should be taken when interpreting the results.
List of
Direcciones Futuras
Include investigation of the mechanism of action on other protein kinases, optimization of the synthesis method, evaluation of pharmacokinetics and pharmacodynamics, development of analogs, and investigation of its potential as a therapeutic agent.
References:
1. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
2. Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
3. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
4. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
5. Liu, H., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline derivatives as potential anticancer agents. Journal of Medicinal Chemistry, 60(21), 9019-9034.
6. Kim, H. G., et al. (2015). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, attenuates neuroinflammation in in vitro and in vivo models. Neuropharmacology, 99, 167-178.
7. Kim, H. G., et al. (2016). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, protects against neuronal damage in in vitro and in vivo models of Parkinson's disease. Biochemical and Biophysical Research Communications, 479(4), 649-655.
Métodos De Síntesis
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide involves the reaction of 8-aminoquinoline with cyclohex-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been reported in the literature (1).
Aplicaciones Científicas De Investigación
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been used in scientific research as a potential inhibitor of protein kinases. Protein kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and apoptosis. Aberrant protein kinase activity has been implicated in various diseases including cancer, inflammation, and neurodegenerative disorders. Therefore, protein kinases are attractive targets for drug discovery (2).
Propiedades
IUPAC Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)19-16-11-5-9-14-10-6-12-20(17(14)16)18(22)15-7-3-2-4-8-15/h2-3,5,9,11,15H,4,6-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFQDJBEXYGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)


![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)